molecular formula C15H14BrNOS B2410858 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 247206-87-7

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2410858
CAS No.: 247206-87-7
M. Wt: 336.25
InChI Key: FQABKSSRXRPGDZ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory tests. For a similar compound, 3-(4-Bromobenzoyl)propionic acid, it’s reported to be a solid with a beige appearance .

Scientific Research Applications

Antitumor Properties

A study evaluated the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which include compounds structurally similar to 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. These compounds exhibited potent antitumor properties in vitro and in vivo, with metabolic inactivation being reduced through isosteric replacement of hydrogen with fluorine atoms around the benzothiazole nucleus. Additionally, amino acid conjugation was used to overcome limitations posed by drug lipophilicity, resulting in water-soluble prodrugs showing promising preclinical results for breast and ovarian cancer treatments (Bradshaw et al., 2002).

Heterocyclic Synthesis

The compound was also used in the synthesis of diverse heterocyclic compounds. For instance, it served as a precursor in the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens, highlighting its versatility in organic synthesis and potential applications in pharmaceutical chemistry (Chapman et al., 1968).

Selective Estrogen Receptor Modulator Synthesis

Another application involved its use in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. It was instrumental in producing key intermediates for these compounds, underscoring its importance in the development of therapeutics for conditions like osteoporosis and breast cancer (Petrov et al., 2015).

Analgesic and Anti-inflammatory Applications

Research also explored the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-á]pyrimidines using a similar compound. These derivatives were evaluated for their potential analgesic, anti-inflammatory, and anti-arthritic properties, indicating the compound's potential role in the development of new therapeutic agents (Vega et al., 1990).

Antimicrobial Activities

Furthermore, studies have been conducted on related benzothiophene derivatives for their antimicrobial activities. For example, a study synthesized novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives and screened them for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Safety and Hazards

Safety data sheets provide information on the hazards of a compound. For 3-(4-Bromobenzoyl)propionic acid, it’s known to cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABKSSRXRPGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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